![molecular formula C9H12N2O5S2 B5154603 N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, commonly known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research. MTA is a potent inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which plays a crucial role in the metabolism of polyamines and purines. Its unique chemical structure and mechanism of action make it an attractive target for various research applications.
Mécanisme D'action
MTA exerts its biological effects through the inhibition of N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, which is responsible for the breakdown of MTA into adenine and methylthioribose-1-phosphate (MTR-1-P). The accumulation of MTA leads to the inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases, resulting in the dysregulation of various cellular processes, including DNA methylation, histone modification, and polyamine metabolism. The dysregulation of these processes ultimately leads to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
MTA has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been shown to inhibit the growth of various pathogens, including bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for use in laboratory experiments, including its potent inhibitory activity against N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine and its ability to induce apoptosis in cancer cells. However, MTA also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the research of MTA. One area of interest is the development of MTA-based therapies for cancer, inflammation, and infectious diseases. Additionally, the investigation of the molecular mechanisms underlying the biological effects of MTA could provide valuable insights into the dysregulation of cellular processes in various diseases. Furthermore, the development of novel synthetic methods for MTA could lead to the production of more potent and effective analogs.
Méthodes De Synthèse
MTA can be synthesized through various methods, including the reaction of 5-(methylamino)-1,3-thiazole-4-carbonyl chloride with sodium sulfinate, followed by the reaction with glycine. Another method involves the reaction of 5-(methylamino)-1,3-thiazole-4-carboxylic acid with thionyl chloride, followed by the reaction with sodium sulfinate and glycine.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential therapeutic applications in cancer, inflammation, and infectious diseases. Its ability to inhibit N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine leads to the accumulation of methylthioadenosine (MTA), which has been shown to induce apoptosis in cancer cells. MTA has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been investigated for its antimicrobial activity against various pathogens, including bacteria and viruses.
Propriétés
IUPAC Name |
3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S2/c1-10-9(14)7-4-6(5-17-7)18(15,16)11-3-2-8(12)13/h4-5,11H,2-3H2,1H3,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOTTMABQWDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
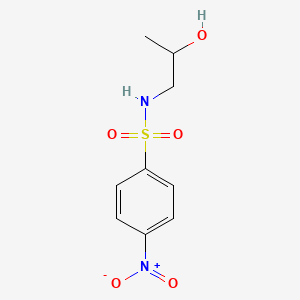
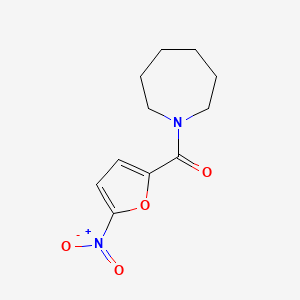
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)
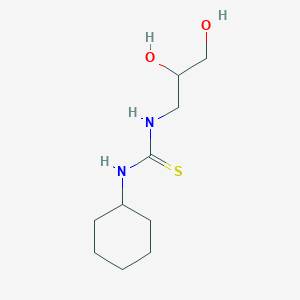


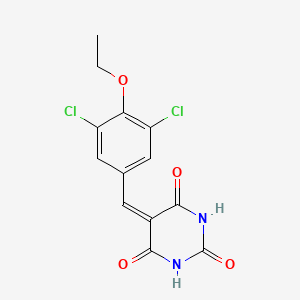
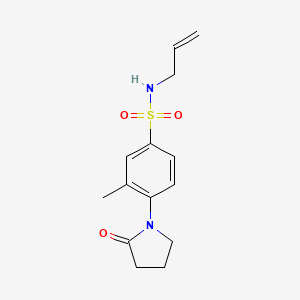
![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)

![ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5154613.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154621.png)